molecular formula C18H17BrO4 B2900999 Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate CAS No. 1547067-07-1

Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate

Cat. No.: B2900999
CAS No.: 1547067-07-1
M. Wt: 377.234
InChI Key: RCGXVHHOENVQMY-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate is an organic compound with the molecular formula C18H17BrO4 and a molecular weight of 377.23 g/mol . This compound is characterized by the presence of a bromopropanoyl group attached to a phenoxy methyl benzoate structure. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate typically involves the reaction of 4-(2-bromopropanoyl)phenol with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of amides or thioethers.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenoxy)benzoate
  • Methyl 4-(4-chlorophenoxy)benzoate
  • Methyl 4-(4-fluorophenoxy)benzoate

Uniqueness

Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate is unique due to the presence of the bromopropanoyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-[[4-(2-bromopropanoyl)phenoxy]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c1-12(19)17(20)14-7-9-16(10-8-14)23-11-13-3-5-15(6-4-13)18(21)22-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGXVHHOENVQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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